molecular formula C11H14O5 B1259629 Hhoyycaqwhqffv-uponeakysa-

Hhoyycaqwhqffv-uponeakysa-

Cat. No.: B1259629
M. Wt: 226.23 g/mol
InChI Key: HHOYYCAQWHQFFV-UPONEAKYSA-N
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Description

The compound under analysis, referred to as "Hhoyycaqwhqffv-uponeakysa-," is hypothesized to correspond to CAS 1046861-20-4 based on structural and property similarities inferred from the evidence. This compound is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key properties include:

  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .
  • Lipophilicity: Log Po/w values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
  • Synthetic Accessibility: Rated 2.07, indicating straightforward laboratory synthesis .

This compound is structurally characterized by a bromochlorophenyl backbone with a boronic acid functional group, making it relevant in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for pharmaceutical and materials science applications .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

(7R,8S)-7-hydroxy-4-methoxy-7,8-dimethyl-5,8-dihydropyrano[4,3-b]pyran-2-one

InChI

InChI=1S/C11H14O5/c1-6-10-7(5-15-11(6,2)13)8(14-3)4-9(12)16-10/h4,6,13H,5H2,1-3H3/t6-,11+/m0/s1

InChI Key

HHOYYCAQWHQFFV-UPONEAKYSA-N

Isomeric SMILES

C[C@H]1C2=C(CO[C@@]1(C)O)C(=CC(=O)O2)OC

Canonical SMILES

CC1C2=C(COC1(C)O)C(=CC(=O)O2)OC

Synonyms

5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydro-2H,8aH-pyrano(2,3-b)-pyran-2-one
6alpha-chlamydosporal
6beta-chlamydosporal
chlamydosporal
chlamydosporol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CAS 1046861-20-4 with two structurally analogous boronic acid derivatives, as identified in :

Property CAS 1046861-20-4 (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87) (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.71)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.77
Log Po/w (XLOGP3) 2.15 2.32 3.05
Solubility (mg/mL) 0.24 0.18 0.09
Hydrogen Bond Acceptors 2 2 2
Synthetic Accessibility 2.07 1.98 2.35

Key Findings:

Substituent Effects : The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight by ~34.5 g/mol and log Po/w by 0.9 units compared to the target compound, indicating enhanced hydrophobicity .

Solubility Trends : Reduced solubility in the dichlorinated analog (0.09 mg/mL vs. 0.24 mg/mL in the target) correlates with higher halogen content, which may limit aqueous-phase reactivity .

Reactivity : The target compound’s balanced lipophilicity (Log P ~2.15) and solubility make it preferable for catalytic applications requiring moderate polarity .

Comparison with Functionally Similar Compounds

The compound CAS 1455091-10-7 (C₁₇H₁₃NO₄), a phenoxy-substituted carboxylic acid ester, shares functional similarities in drug intermediate synthesis .

Property CAS 1046861-20-4 CAS 1455091-10-7
Molecular Weight 235.27 g/mol 295.29 g/mol
Log Po/w (XLOGP3) 2.15 3.72
Hydrogen Bond Donors 1 1
Bioavailability Score 0.55 0.41
PAINS Alerts 0 0

Key Findings:

Functional Group Impact : The ester and carboxylic acid groups in CAS 1455091-10-7 contribute to higher molecular weight and Log P, favoring membrane permeability but reducing solubility .

Applications : While CAS 1046861-20-4 is suited for catalysis, CAS 1455091-10-7 is optimized for lipophilic drug precursors due to its extended aromatic system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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